2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
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Description
The compound “2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole” is a complex organic molecule that contains several functional groups and structural features, including a pyrimidine ring, a piperazine ring, a benzoxazole ring, and several fluorine atoms. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoxazole ring, which is a fused ring system containing a benzene ring and an oxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom). The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the fluorine atoms, for example, could make the compound reactive towards nucleophilic substitution reactions. The pyrimidine and benzoxazole rings might also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atoms, the basicity of the nitrogen atoms in the piperazine ring, and the aromaticity of the pyrimidine and benzoxazole rings .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-11-16(21)18(24-17(22-11)12-2-3-12)25-6-8-26(9-7-25)19-23-14-5-4-13(20)10-15(14)27-19/h4-5,10,12H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJAORFZFOSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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